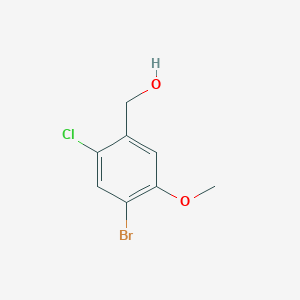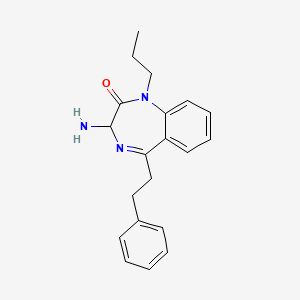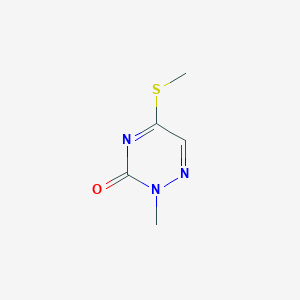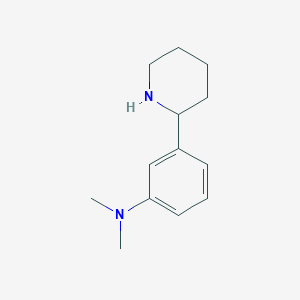![molecular formula C10H12N2O2 B13937835 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . This compound is characterized by the presence of an aminobenzo[d]oxazole moiety attached to a propan-2-ol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol typically involves the reaction of 5-nitrobenzo[d]oxazole with isopropanol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Pd/C and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted benzo[d]oxazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzo[d]oxazole moiety can bind to active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitrobenzo[d]oxazol-6-yl)propan-2-ol: Similar structure but with a nitro group instead of an amino group.
2-(5-Hydroxybenzo[d]oxazol-6-yl)propan-2-ol: Contains a hydroxy group instead of an amino group.
2-(5-Methylbenzo[d]oxazol-6-yl)propan-2-ol: Features a methyl group in place of the amino group.
Uniqueness
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is unique due to its specific aminobenzo[d]oxazole structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(5-amino-1,3-benzoxazol-6-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O2/c1-10(2,13)6-3-9-8(4-7(6)11)12-5-14-9/h3-5,13H,11H2,1-2H3 |
InChI-Schlüssel |
UVEHLBZCGRWYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=C(C=C1N)N=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


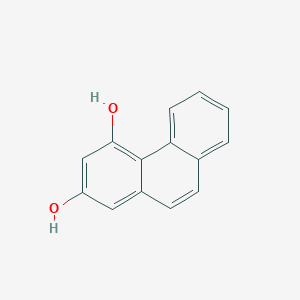
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)
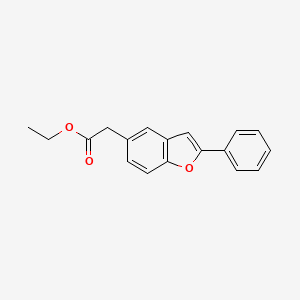
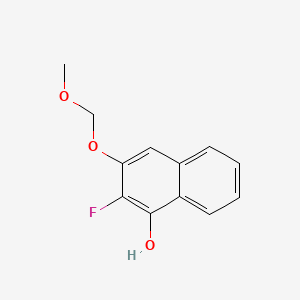
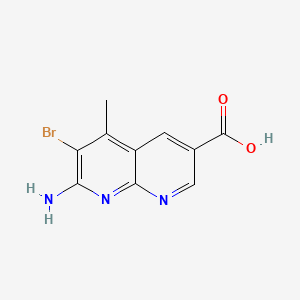
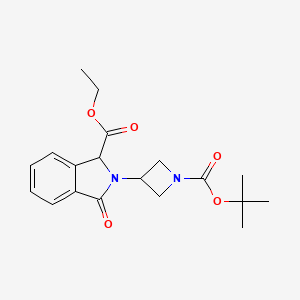
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)


